molecular formula C10H13NO4 B2696843 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid CAS No. 186320-10-5

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid

Cat. No.: B2696843
CAS No.: 186320-10-5
M. Wt: 211.217
InChI Key: CJYCAWXLOMTTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The future directions for “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” and similar compounds could involve further exploration in the field of proteomics research . Additionally, the use of furan platform chemicals derived from biomass for the synthesis of a wide range of compounds presents a promising direction .

Preparation Methods

The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid typically involves the reaction of furan-2-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCAWXLOMTTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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